![molecular formula C22H25NO B282153 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol](/img/structure/B282153.png)
1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol, also known as MPA-Na, is a synthetic compound that has been widely used in scientific research. It belongs to the family of naphthol derivatives and has a molecular formula of C23H25NO. MPA-Na has been extensively studied for its various biochemical and physiological effects, as well as its potential applications in medicine.
Mecanismo De Acción
The mechanism of action of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol involves its ability to inhibit the activity of protein kinase C. This inhibition occurs through the binding of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol to the regulatory domain of the enzyme, which prevents its activation and subsequent downstream signaling events. The inhibition of protein kinase C has been linked to the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. These effects include the regulation of blood pressure, the prevention of platelet aggregation, and the reduction of inflammation. 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol has also been shown to have potential applications in the treatment of various diseases, including cancer, cardiovascular disease, and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol in laboratory experiments is its high purity and stability. This allows for accurate and reproducible results, which is essential for scientific research. However, 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol also has some limitations, including its cost and availability. The synthesis of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol is a complex and time-consuming process, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol. One potential area of research is the development of new synthetic methods for the production of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol. This could lead to increased availability and lower costs, which would make it more accessible to researchers. Another area of research is the investigation of the potential therapeutic applications of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol in the treatment of various diseases. This could involve the development of new drugs or the repurposing of existing ones. Finally, further studies are needed to fully understand the mechanism of action of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol and its effects on various biological systems.
Métodos De Síntesis
The synthesis of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol involves the reaction of 2-naphthol with 2-bromo-1-phenylethylamine in the presence of sodium hydride and dimethylformamide. The resulting compound is then treated with methyl iodide to obtain 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol in high yield and purity.
Aplicaciones Científicas De Investigación
1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol has been used in numerous scientific studies as a tool to investigate the function and regulation of various biological systems. It has been shown to inhibit the activity of protein kinase C, an enzyme that plays a critical role in cell signaling and regulation. This inhibition has been linked to a variety of physiological effects, including the regulation of blood pressure, the prevention of platelet aggregation, and the reduction of inflammation.
Propiedades
Fórmula molecular |
C22H25NO |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
1-[(1S)-2-methyl-1-[[(1S)-1-phenylethyl]amino]propyl]naphthalen-2-ol |
InChI |
InChI=1S/C22H25NO/c1-15(2)22(23-16(3)17-9-5-4-6-10-17)21-19-12-8-7-11-18(19)13-14-20(21)24/h4-16,22-24H,1-3H3/t16-,22-/m0/s1 |
Clave InChI |
AJVDHIAZMGCWGJ-AOMKIAJQSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)N[C@H](C2=C(C=CC3=CC=CC=C32)O)C(C)C |
SMILES |
CC(C)C(C1=C(C=CC2=CC=CC=C21)O)NC(C)C3=CC=CC=C3 |
SMILES canónico |
CC(C)C(C1=C(C=CC2=CC=CC=C21)O)NC(C)C3=CC=CC=C3 |
Solubilidad |
2.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



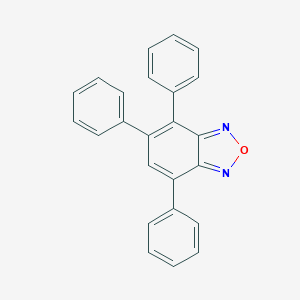
![2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282071.png)

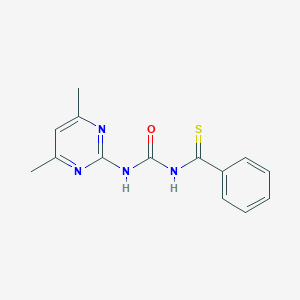
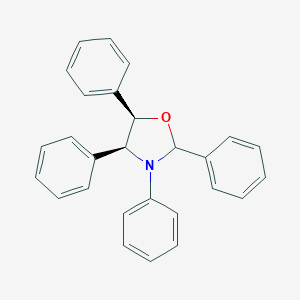

![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![7-Propyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282085.png)
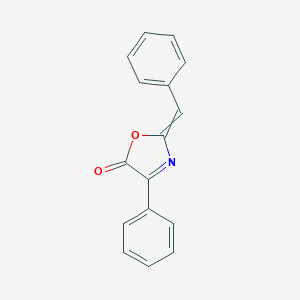
![4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine](/img/structure/B282089.png)
![7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282090.png)

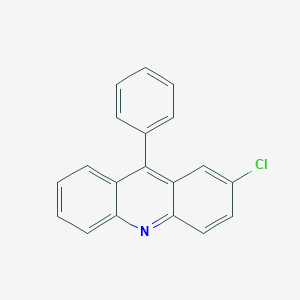
![2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile](/img/structure/B282094.png)